molecular formula C48H96O2 B14433192 Dotriacontyl hexadecanoate CAS No. 80252-38-6

Dotriacontyl hexadecanoate

Cat. No.: B14433192
CAS No.: 80252-38-6
M. Wt: 705.3 g/mol
InChI Key: FMGHDGZLCHHZKR-UHFFFAOYSA-N
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Description

Dotriacontyl hexadecanoate is a long-chain ester compound formed from the esterification of dotriacontanol (a 32-carbon alcohol) and hexadecanoic acid (palmitic acid, a 16-carbon fatty acid). This compound is a significant component of natural waxes, including beeswax, and is known for its hydrophobic properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dotriacontyl hexadecanoate can be synthesized through the esterification reaction between dotriacontanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-temperature gas chromatography can be employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dotriacontyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dotriacontanol and hexadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products:

Mechanism of Action

The mechanism of action of dotriacontyl hexadecanoate is primarily related to its hydrophobic properties. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains provide stability and resistance to oxidation, making it an effective protective agent in various applications .

Comparison with Similar Compounds

Comparison: Dotriacontyl hexadecanoate is unique due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain esters. This makes it particularly useful in applications requiring long-lasting protective coatings and stable emulsions .

Properties

CAS No.

80252-38-6

Molecular Formula

C48H96O2

Molecular Weight

705.3 g/mol

IUPAC Name

dotriacontyl hexadecanoate

InChI

InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-16-14-12-10-8-6-4-2/h3-47H2,1-2H3

InChI Key

FMGHDGZLCHHZKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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